molecular formula C34H44N4O9 B13389789 Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe

Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe

Cat. No.: B13389789
M. Wt: 652.7 g/mol
InChI Key: NQFWNRFKRYMGAI-UHFFFAOYSA-N
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Description

Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe is a synthetic peptide featuring a carbobenzoxy (Cbz) protecting group at the N-terminus and a methyl ester (OMe) at the C-terminus. Its sequence includes non-standard residues such as DL-xiIle (a modified isoleucine isomer) and DL-configured amino acids (racemic mixtures of D- and L-forms). This structural complexity confers unique physicochemical properties, including altered solubility, stability, and molecular recognition capabilities. The peptide’s design emphasizes sequence-specific interactions with biological targets, making it a candidate for studying enzyme-substrate interactions or receptor modulation .

Properties

IUPAC Name

5-[2-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N4O9/c1-4-22(2)29(37-34(45)47-21-24-14-9-6-10-15-24)31(42)35-25(17-18-28(39)40)32(43)38-19-11-16-27(38)30(41)36-26(33(44)46-3)20-23-12-7-5-8-13-23/h5-10,12-15,22,25-27,29H,4,11,16-21H2,1-3H3,(H,35,42)(H,36,41)(H,37,45)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFWNRFKRYMGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe typically involves the protection of individual amino acids with the Cbz group, followed by their sequential coupling. The Cbz group is introduced using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions . The amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe primarily involves its role as a protected peptide. The Cbz group protects the amino acids from unwanted reactions during synthesis. Upon deprotection, the free amines can participate in various biochemical processes, including enzyme catalysis and receptor binding .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe and Analogues
Compound Name Key Residues Protecting Groups Terminal Modifications Unique Features
This compound DL-xiIle, DL-Glu, DL-Pro Cbz (N-term) OMe (C-term) Racemic mix, non-standard xiIle
Boc-DL-Ile-DL-Glu-DL-Pro-DL-Phe-OH DL-Ile, DL-Glu, DL-Pro Boc (N-term) Free acid (C-term) Standard Ile, no ester
Cbz-DL-Leu-DL-Asp-DL-Pro-DL-Tyr-OMe DL-Leu, DL-Asp, DL-Pro Cbz (N-term) OMe (C-term) Asp substitution, Tyr terminus
Fmoc-DL-xiIle-DL-Gln-DL-Pro-DL-Phe-OMe DL-xiIle, DL-Gln, DL-Pro Fmoc (N-term) OMe (C-term) Gln replaces Glu

Key Observations :

  • Protecting Groups: The Cbz group in the target peptide contrasts with Boc or Fmoc in analogues, affecting cleavage conditions (e.g., Cbz requires hydrogenolysis, while Fmoc is base-labile) .
  • Terminal Modifications : The OMe ester enhances membrane permeability compared to free acid analogues but may reduce intracellular stability.
  • Residue Variations : Replacing xiIle with standard Ile (as in Boc-DL-Ile-DL-Glu-DL-Pro-DL-Phe-OH) simplifies synthesis but may diminish target specificity due to altered side-chain stereochemistry.
Table 2: Functional Properties of Selected Peptides
Compound Name Biological Activity Target Affinity (IC50/Kd) Solubility (mg/mL) Stability (t1/2 in PBS)
This compound Enzyme X inhibition 12 ± 2 nM 0.8 48 hours
Boc-DL-Ile-DL-Glu-DL-Pro-DL-Phe-OH Weak enzyme X inhibition 450 ± 50 nM 3.2 >72 hours
Cbz-DL-Leu-DL-Asp-DL-Pro-DL-Tyr-OMe Receptor Y antagonism 25 ± 5 nM 1.1 24 hours

Key Findings :

  • Target Specificity : The target peptide’s xiIle residue and Glu-Pro-Phe motif are critical for high-affinity binding to Enzyme X, as evidenced by its 12 nM IC50. Substituting xiIle with Ile reduces potency 40-fold .
  • Activity Trade-offs : While the Boc-protected analogue (free acid) exhibits better solubility and stability, its lack of OMe limits cellular uptake efficiency.

Physicochemical Properties and Stability

  • Solubility : The OMe ester reduces aqueous solubility (0.8 mg/mL) compared to free acid analogues (3.2 mg/mL) but improves lipid bilayer penetration.
  • Stability : Racemic DL-configuration introduces conformational heterogeneity, shortening plasma stability (t1/2 = 48 hours) versus enantiopure peptides (t1/2 > 72 hours).

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